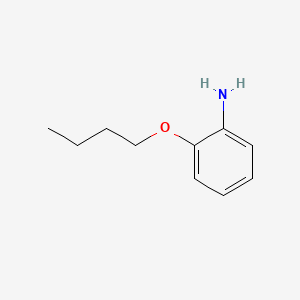

2-Butoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55075. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTONKUCLPTRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196277 | |

| Record name | Aniline, o-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-81-2 | |

| Record name | 2-Butoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4469-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, o-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004469812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4469-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, o-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Butoxyaniline synthesis from 2-aminophenol

An In-Depth Technical Guide to the Synthesis of 2-Butoxyaniline from 2-Aminophenol

This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other advanced materials.[1][2] We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound, also known as o-butoxyaniline or 2-butoxy-phenylamine, is an aromatic amine derivative whose structure is foundational in various synthetic applications.[3] The most direct and widely employed method for its preparation is the Williamson ether synthesis, a robust and versatile reaction for forming ethers.[4][5] This synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, the phenolic hydroxyl group of 2-aminophenol is deprotonated to form a nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a butyl halide to form the desired ether linkage.

The Williamson Ether Synthesis: Mechanistic Insights

The synthesis of this compound from 2-aminophenol is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] Understanding the causality behind each step is crucial for maximizing yield and purity.

Step 1: Deprotonation of 2-Aminophenol The reaction is initiated by deprotonating the 2-aminophenol. The phenolic hydroxyl group (pKa ≈ 10) is significantly more acidic than the amino group (pKa of the anilinium ion ≈ 4.6). Consequently, a suitable base will selectively remove the proton from the hydroxyl group, generating a sodium or potassium phenoxide intermediate. This phenoxide is a potent nucleophile, far more reactive than the neutral alcohol.[5]

Step 2: Nucleophilic Attack The generated phenoxide anion then acts as the nucleophile, attacking the primary carbon atom of the alkyl halide (e.g., 1-bromobutane). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry (though not relevant for an achiral substrate like 1-bromobutane).[5] The choice of a primary alkyl halide is critical; secondary and tertiary halides are more prone to undergoing E2 elimination as a competing side reaction, which would reduce the yield of the desired ether product.[5]

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

-

2-Aminophenol

-

Sodium Hydroxide (NaOH)

-

1-Bromobutane

-

Ethanol (or Dimethylformamide, DMF)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

6M Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in ethanol.

-

Deprotonation: Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred 2-aminophenol solution. A mild exotherm may be observed. Stir the mixture for 15-20 minutes at room temperature to ensure complete formation of the sodium phenoxide.

-

Alkylation: Add 1-bromobutane to the reaction mixture. Heat the mixture to a gentle reflux and maintain this temperature for several hours.[6]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexanes).[7][8] The reaction is complete when the 2-aminophenol spot is no longer visible.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add deionized water to the residue, then transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.[9]

-

Combine the organic extracts and wash sequentially with deionized water and saturated sodium bicarbonate solution to remove any unreacted acidic species.[9]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a liquid.[10]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Data Presentation and Process Optimization

The efficiency of the synthesis can be influenced by several factors. The following table summarizes key parameters and their typical ranges for consideration during optimization.

| Parameter | Recommended Range/Value | Rationale & Optimization Notes |

| Molar Ratio (2-Aminophenol:Base) | 1 : 1.1 - 1.2 | A slight excess of base ensures complete deprotonation of the phenol. |

| Molar Ratio (2-Aminophenol:Alkyl Halide) | 1 : 1.0 - 1.1 | A small excess of the alkylating agent can help drive the reaction to completion. |

| Base | NaOH, KOH, K₂CO₃ | Stronger bases like NaH can be used in anhydrous solvents (e.g., DMF, THF) but require more stringent inert atmosphere techniques. |

| Solvent | Ethanol, DMF, Acetonitrile | Polar aprotic solvents like DMF can accelerate SN2 reactions. Ethanol is a more cost-effective and greener alternative. |

| Reaction Temperature | 60-100 °C (Reflux) | Higher temperatures increase the reaction rate. The choice depends on the boiling point of the solvent and alkyl halide. |

| Reaction Time | 4 - 24 hours | Monitor by TLC to determine the optimal time and avoid potential side reactions from prolonged heating.[8] |

| Typical Yield | 75-90% | Yields are dependent on the purity of starting materials and the optimization of reaction conditions. |

Troubleshooting Potential Side Reactions:

-

N-Alkylation: While O-alkylation is favored due to the higher nucleophilicity of the phenoxide, some N-alkylation of the amino group can occur, leading to the formation of N-butyl-2-aminophenol and N,N-dibutyl-2-aminophenol. This can be minimized by controlling the reaction temperature and stoichiometry.

-

Protection Strategy: In cases where N-alkylation is a significant issue, the amino group can be protected prior to ether synthesis. A common strategy is to acetylate the amine with acetic anhydride to form an amide.[11][12] The amide is much less nucleophilic, directing alkylation exclusively to the phenoxide. The acetyl group can then be removed by hydrolysis under acidic or basic conditions after the etherification is complete.

Caption: A streamlined workflow for the synthesis of this compound.

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. All procedures should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

2-Aminophenol: This compound is harmful if swallowed or inhaled and is suspected of causing genetic defects.[13][14] Avoid contact with skin, eyes, and clothing, and prevent dust formation.[13][15] Store in a dry, cool, and well-ventilated place away from light and incompatible materials like acids.[13]

-

1-Bromobutane: This is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Keep away from heat, sparks, and open flames.

-

Sodium Hydroxide: A caustic material that can cause severe chemical burns.[9] Handle with extreme care, wearing appropriate gloves and eye protection.

Always have safety showers and eyewash stations readily accessible.[13] Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from 2-aminophenol via the Williamson ether synthesis is a well-established and efficient method. Success hinges on a solid understanding of the SN2 mechanism, careful selection of reagents and reaction conditions to favor O-alkylation, and adherence to strict safety protocols. By following the detailed guidelines and considering the optimization parameters presented, researchers can reliably produce this key synthetic intermediate for a range of applications in drug discovery and materials science.

References

- Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Aminophenol.

- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Aminophenol.

- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.

- Sigma-Aldrich. (2025). Safety Data Sheet: 1-Bromobutane.

- Santa Cruz Biotechnology. (n.d.). 2-Aminophenol Safety Data Sheet.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- Loba Chemie. (2016). 2-AMINOPHENOL EXTRA PURE MSDS.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Organic Syntheses. (n.d.). Procedure for vacuum distillation.

- Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Procedure.

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Characterization of Acetanilide Derivatives.

- CymitQuimica. (n.d.). This compound Product Information.

- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.

- National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.

- PubMed Central. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.

- Syntheses of Medicinal Compounds. (2017). Acetylation Reactions in Pharmaceutical Chemistry.

- Chemistry LibreTexts. (2021). Experiment: Acetylation of Aniline.

Sources

- 1. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. rjptonline.org [rjptonline.org]

- 8. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Williamson Ether Synthesis of 2-Butoxyaniline

This guide provides a comprehensive technical overview of the Williamson ether synthesis as applied to the preparation of 2-butoxyaniline. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding and practical, field-proven insights into this important transformation.

Executive Summary

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol.[1] This guide dissects the synthesis of this compound, a valuable intermediate, by reacting 2-aminophenol with an appropriate butyl halide. We will explore the underlying SN2 mechanism, delve into the critical experimental parameters that govern reaction success, and provide a robust, validated protocol. Key considerations, including the choice of base, solvent, and temperature, will be rationalized to empower the scientist to not only execute the synthesis but also to troubleshoot and optimize it effectively.

The Core Mechanism: An SN2 Pathway

The synthesis of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This concerted process involves the backside attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group.

The key steps in the synthesis of this compound are:

-

Deprotonation: The phenolic proton of 2-aminophenol is acidic and is removed by a suitable base to generate the more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting 2-aminophenoxide ion acts as the nucleophile, attacking the primary carbon of the butyl halide (e.g., 1-bromobutane).

-

Displacement: The halide ion is displaced as the leaving group, forming the C-O bond of the ether and yielding this compound.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of the Williamson ether synthesis hinges on the careful selection of reagents and reaction conditions. Each choice is a deliberate step to favor the desired SN2 pathway and minimize competing side reactions.

The Critical Role of the Base

The choice of base is paramount for the efficient deprotonation of 2-aminophenol. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of a wider range of bases.[3]

-

Weak Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are often the first choice for standard phenols. Their milder nature helps to minimize potential side reactions.[3]

-

Stronger Bases (e.g., NaOH, KOH): For less acidic phenols or to ensure complete deprotonation, a stronger base may be necessary.[3][4]

-

Very Strong Bases (e.g., NaH): While highly effective, sodium hydride is a powerful and hazardous reagent that can increase the likelihood of side reactions and is often unnecessary for typical phenols.[3][5]

For the synthesis of this compound, a moderately strong base like potassium carbonate is generally sufficient to achieve complete deprotonation of the phenolic hydroxyl group without affecting the less acidic amino group.

The Alkylating Agent: A Primary Halide is Key

The Williamson ether synthesis is highly sensitive to the structure of the alkylating agent. To maximize the yield of the desired ether and avoid competing elimination reactions, a primary alkyl halide is strongly preferred.[1][6]

-

Primary Alkyl Halides (e.g., 1-bromobutane, 1-iodobutane): These are ideal substrates for SN2 reactions.

-

Secondary Alkyl Halides: These will lead to a mixture of substitution (ether) and elimination (alkene) products, with elimination often being the major pathway.[4][7]

-

Tertiary Alkyl Halides: These will almost exclusively undergo elimination to form an alkene.[6][7]

The reactivity of the halide also plays a role, with the rate of reaction following the order: I > Br > Cl.[8] While 1-iodobutane would be more reactive, 1-bromobutane offers a good balance of reactivity and cost-effectiveness for this synthesis.

Solvent Selection: Facilitating the SN2 Reaction

The solvent choice can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the phenoxide, leaving a more reactive "naked" phenoxide anion.[7]

-

Preferred Solvents: Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices that can accelerate the reaction rate.[1][7][9]

-

Protic Solvents (e.g., water, ethanol): These solvents can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[3]

Acetonitrile is a common and effective solvent for this transformation, providing good solubility for the reactants and facilitating the SN2 mechanism.

Potential Side Reactions and Mitigation Strategies

A thorough understanding of potential side reactions is crucial for optimizing the synthesis of this compound.

-

E2 Elimination: As previously mentioned, the use of secondary or tertiary alkyl halides will favor the E2 elimination pathway, leading to the formation of butene. This is mitigated by using a primary alkyl halide like 1-bromobutane.[2][7]

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur, particularly at the ortho and para positions. The use of polar aprotic solvents like DMF or DMSO favors the desired O-alkylation.[7][10]

-

N-Alkylation: The amino group of 2-aminophenol is also nucleophilic and could potentially react with the alkyl halide. However, under the basic conditions used to deprotonate the phenol, the amino group is significantly less nucleophilic than the resulting phenoxide, making O-alkylation the predominant pathway.

A Self-Validating Experimental Protocol

This protocol is designed to be a robust and self-validating system for the synthesis of this compound.

Materials:

-

2-Aminophenol[11]

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic solids (potassium carbonate and potassium bromide).

-

Rinse the solids with a small amount of ethyl acetate.

-

Combine the filtrate and the rinsings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.[3][15][16][17][18]

-

Safety Precautions:

-

2-Aminophenol is harmful if swallowed or inhaled and is suspected of causing genetic defects.[11]

-

1-Bromobutane is flammable and can cause skin and eye irritation.[12][13][14]

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[11][12][13][14]

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by spectroscopic analysis.

| Parameter | Description |

| Molecular Formula | C₁₀H₁₅NO[19][20] |

| Molecular Weight | 165.23 g/mol [20][21] |

| Appearance | Expected to be a liquid or low-melting solid |

| ¹H NMR | Predicted chemical shifts for aromatic, amine, and butyl protons. |

| ¹³C NMR | Predicted chemical shifts for the 10 unique carbon atoms. |

| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 165.1154 (monoisotopic mass).[19] |

| IR Spectroscopy | Expected characteristic peaks for N-H, C-H, C=C (aromatic), and C-O (ether) bonds. |

Note: Predicted spectroscopic data is based on the known structure of this compound and general principles of spectroscopic interpretation.[22]

Conclusion

The Williamson ether synthesis provides a reliable and versatile method for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters—specifically the choice of a primary alkyl halide, a suitable base, and a polar aprotic solvent—high yields of the desired product can be achieved while minimizing side reactions. This guide provides the necessary technical foundation and practical protocol for researchers to confidently and successfully perform this important organic transformation.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Name of Reaction. Williamson Ether Synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

California State University, Sacramento. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Dimethyl sulfoxide as a solvent in Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. [Link]

-

Loba Chemie. 2-AMINOPHENOL EXTRA PURE MSDS. [Link]

-

PubChem. This compound. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Lumen Learning. Williamson ether synthesis. [Link]

-

ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

-

Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

-

Reddit. Purify and dry aniline?. [Link]

-

ResearchGate. Synthesis of novel 2,5-substituted p-aminophenols and 2,5-substituted p-quinones in a one-pot reaction between α-alkoxyvinyl(ethoxy)carbene complexes, amines and alkynes. [Link]

- Google Patents. Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. francis-press.com [francis-press.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 11. lobachemie.com [lobachemie.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.ca [fishersci.ca]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 17. reddit.com [reddit.com]

- 18. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]

- 19. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 20. This compound | CymitQuimica [cymitquimica.com]

- 21. scbt.com [scbt.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Butoxyaniline

Introduction

2-Butoxyaniline, an aromatic amine, serves as a versatile intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The precise structural elucidation and confirmation of its identity are critical for ensuring the quality, safety, and efficacy of these downstream products. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive toolkit for the comprehensive characterization of this compound.

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset from centralized databases, this guide will present predicted spectroscopic data based on established principles and comparative analysis with structurally similar compounds. Furthermore, it will lay out field-proven, detailed protocols for the acquisition of high-quality spectroscopic data, offering insights into the rationale behind key experimental parameters.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a benzene ring substituted with an amino group (-NH₂) and a butoxy group (-O(CH₂)₃CH₃) at adjacent positions (ortho-substitution).

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is based on the analysis of similar structures, such as o-anisidine and 2-ethoxyaniline, and established chemical shift principles.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~6.85 | d | ~8.0 | 1H |

| H-3, H-4, H-5 | ~6.70 - 6.80 | m | - | 3H |

| -NH₂ | ~3.8 (broad) | s | - | 2H |

| -OCH₂- | ~3.95 | t | ~6.5 | 2H |

| -OCH₂CH₂ - | ~1.75 | m | ~7.0 | 2H |

| -CH₂CH₂ CH₃ | ~1.50 | m | ~7.5 | 2H |

| -CH₃ | ~0.98 | t | ~7.4 | 3H |

Interpretation and Rationale

-

Aromatic Protons (H-3, H-4, H-5, H-6): These protons appear in the aromatic region (6.5-8.0 ppm). The electron-donating nature of both the amino and butoxy groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm). The protons will exhibit complex splitting patterns (multiplets) due to coupling with each other.

-

Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on factors like solvent, concentration, and temperature. A broad singlet is expected due to quadrupole broadening and potential hydrogen exchange.

-

Butoxy Group Protons:

-

The methylene group attached to the oxygen (-OCH₂-) is the most deshielded of the alkyl chain due to the oxygen's electronegativity, appearing as a triplet.

-

The subsequent methylene groups (-OCH₂CH₂ - and -CH₂CH₂ CH₃) will appear as multiplets further upfield.

-

The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet due to coupling with the adjacent methylene group.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are based on incremental rules and comparison with data for o-anisidine and other substituted anilines.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-O) | ~147.5 |

| C-1 (C-N) | ~137.0 |

| C-4 | ~121.5 |

| C-6 | ~118.0 |

| C-5 | ~115.0 |

| C-3 | ~111.0 |

| -O CH₂- | ~68.0 |

| -OCH₂C H₂- | ~31.5 |

| -CH₂C H₂CH₃ | ~19.5 |

| -CH₃ | ~14.0 |

Interpretation and Rationale

-

Aromatic Carbons: The carbons directly attached to the electron-donating oxygen (C-2) and nitrogen (C-1) atoms will be the most deshielded in the aromatic region. The other aromatic carbons will appear at higher field (lower ppm) due to the overall electron-donating effect of the substituents.

-

Butoxy Group Carbons: The chemical shifts of the butoxy group carbons are characteristic of an alkyl chain attached to an oxygen atom. The carbon directly bonded to the oxygen (-O CH₂-) is the most deshielded, and the chemical shifts decrease down the chain to the terminal methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3450 | Medium |

| N-H Stretch (symmetric) | ~3360 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| N-H Bend (scissoring) | 1620-1600 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (aryl-alkyl ether) | 1260-1230 | Strong |

| C-N Stretch (aromatic amine) | 1330-1250 | Strong |

| C-H Out-of-plane Bend | 800-740 | Strong |

Interpretation and Rationale

-

N-H Stretching: The presence of a primary amine is confirmed by two distinct peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the butoxy group (below 3000 cm⁻¹).

-

N-H Bending: A strong absorption around 1610 cm⁻¹ is characteristic of the scissoring (bending) vibration of the primary amine.

-

C-O and C-N Stretching: Strong bands in the fingerprint region corresponding to the C-O ether linkage and the C-N amine linkage are expected.

-

Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending bands in the 800-740 cm⁻¹ region can provide information about the ortho-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data

For Electron Ionization (EI) Mass Spectrometry:

| m/z | Predicted Identity | Notes |

| 165 | [M]⁺ | Molecular ion |

| 108 | [M - C₄H₉]⁺ | Loss of the butyl radical |

| 93 | [C₆H₅NH₂]⁺ | Cleavage of the ether bond |

| 77 | [C₆H₅]⁺ | Loss of NH₂ from the aniline fragment |

Interpretation and Rationale of Fragmentation

The molecular ion ([M]⁺) is expected at an m/z of 165, corresponding to the molecular weight of this compound. Key fragmentation pathways include:

-

Alpha-Cleavage: The bond beta to the oxygen atom can break, leading to the loss of a butyl radical (C₄H₉•) and the formation of a stable ion at m/z 108.

-

Cleavage of the Ether Bond: The C-O bond can cleave, resulting in the formation of an aniline radical cation at m/z 93.

-

Further Fragmentation: The aniline fragment can further lose the amino group to give the phenyl cation at m/z 77.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation for NMR, IR, and MS

-

Purity: Ensure the this compound sample is of high purity. Impurities will complicate spectral interpretation. Purification can be achieved by distillation or chromatography.

-

NMR Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H and 2D NMR, and 50-80 mg for ¹³C NMR.

-

Select a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is fully soluble.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.

-

-

IR Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to create a thin film.

-

-

MS Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; dichloromethane for EI via a direct insertion probe).

-

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the established principles of NMR, IR, and Mass Spectrometry, and supported by comparative data from analogous compounds. The detailed experimental protocols and workflows serve as a practical resource for researchers, scientists, and drug development professionals, enabling the robust and reliable characterization of this important chemical intermediate. The combination of these spectroscopic techniques allows for an unambiguous confirmation of the structure and purity of this compound, which is a critical step in any synthetic and developmental pipeline.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 138265, this compound." PubChem, [Link].

-

Kaya, M. F., et al. "Structure and Spectroscopy of o-anisidine Investigated by Density Functional Theory in Comparison with Experiments." Journal of Molecular Structure, vol. 1108, 2016, pp. 465-476, [Link].

-

NIST. "o-Anisidine" in NIST Chemistry WebBook. National Institute of Standards and Technology, [Link].

-

ChemBK. "2-ETHOXYANILINE." ChemBK, [Link].

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.

Sources

An In-Depth Technical Guide to the Solubility of 2-Butoxyaniline in Common Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-butoxyaniline, an aromatic amine derivative of significant interest to researchers in drug development and organic synthesis. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust predictive framework grounded in the principles of physical organic chemistry and the known behavior of analogous compounds. Furthermore, it delivers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Executive Summary: Predicted Solubility Profile

This compound is a moderately polar molecule characterized by a hydrophobic benzene ring and a four-carbon alkyl chain, countered by a polar amino group (-NH₂) and an ether linkage (-O-). This amphiphilic nature dictates its solubility, suggesting broad compatibility with a range of organic solvents. The primary amine group can act as a hydrogen bond donor, while the ether oxygen serves as a hydrogen bond acceptor. These features are critical in predicting its interactions with various solvent classes.

Based on these structural attributes and data from analogous compounds like aniline, 2-methoxyaniline, and 2-ethoxyaniline, a qualitative solubility profile can be predicted.[1][2][3][4][5][6] The presence of the butoxy group, compared to the parent aniline molecule, is expected to enhance solubility in nonpolar solvents and slightly reduce it in highly polar, protic solvents.[7][8]

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[9][10] The solubility of this compound is governed by the balance of intermolecular forces between it (the solute) and the solvent molecules.

-

Van der Waals Forces: The nonpolar benzene ring and butyl chain will primarily interact via London dispersion forces, favoring dissolution in nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative nitrogen and oxygen atoms. This allows for favorable interactions with polar aprotic solvents such as acetone and ethyl acetate.

-

Hydrogen Bonding: The -NH₂ group is capable of donating hydrogen bonds, while the ether oxygen can accept them. This is the dominant interaction in polar protic solvents like alcohols.

Physicochemical Properties of this compound

A foundational understanding begins with the molecule's intrinsic properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [11][12] |

| Molecular Weight | 165.23 g/mol | [11][12] |

| Appearance | Liquid (predicted) | |

| Predicted logP | ~2.4 | [12] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [13] |

| Hydrogen Bond Acceptors | 2 (from -NH₂ and ether -O-) | [13] |

Predictive Solubility Table

The following table provides a predicted qualitative and semi-quantitative solubility profile for this compound in a range of common organic solvents at ambient temperature (approx. 25°C). These predictions are derived by analogy to aniline and its short-chain alkoxy derivatives.[1][2][5]

| Solvent Class | Solvent Name | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol | Very Soluble | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole |

| Ethanol | Very Soluble | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole | |

| Isopropanol | Soluble | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Dipole-Dipole, Hydrogen Bond Accepting |

| N,N-Dimethylformamide (DMF) | Very Soluble | Dipole-Dipole, Hydrogen Bond Accepting | |

| Acetone | Very Soluble | Dipole-Dipole, Hydrogen Bond Accepting | |

| Acetonitrile | Soluble | Dipole-Dipole | |

| Ethyl Acetate | Soluble | Dipole-Dipole | |

| Tetrahydrofuran (THF) | Very Soluble | Dipole-Dipole, Hydrogen Bond Accepting | |

| Nonpolar | Dichloromethane (DCM) | Very Soluble | Dipole-Dipole, Van der Waals |

| Toluene | Soluble | Van der Waals (π-stacking) | |

| Hexane | Sparingly Soluble | Van der Waals |

Experimental Protocol for Quantitative Solubility Determination

To obtain definitive, quantitative solubility data, an empirical approach is necessary. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility and is recommended for its robustness and reliability.[14][15][16]

Causality Behind Experimental Choices

This protocol is designed as a self-validating system. Using an excess of the solute ensures that equilibrium is established with the solid phase, defining true thermodynamic solubility. The extended equilibration time (48-72 hours) is crucial to overcome any kinetic barriers to dissolution. Post-equilibration processing, including centrifugation and filtration, is vital to remove all undissolved microparticulates, which could otherwise lead to an overestimation of solubility.[14] Quantification via a validated HPLC method provides the necessary precision and accuracy for the final concentration measurement.[16]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

A. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.0001 g)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Benchtop centrifuge

-

Volumetric flasks and pipettes (Class A)

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

B. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to be visually confirmed. A starting point is ~20-50 mg per 1 mL of solvent.

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

C. Equilibration

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials for a period of 48 to 72 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[15]

D. Sample Processing

-

After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the majority of the excess solid to settle.

-

Centrifuge the vials for 15-20 minutes at a moderate speed (e.g., 3000 rpm) to pellet any remaining suspended solid particles.

-

Carefully withdraw a portion of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.[16]

-

Accurately perform a serial dilution of the clear, filtered saturated solution with the appropriate solvent to bring the concentration into the linear range of the analytical method. Record the dilution factor precisely.

E. Quantification by HPLC-UV

-

Method Development: Develop a robust HPLC-UV method for this compound. This includes selecting an appropriate C18 column, a mobile phase (e.g., a mixture of acetonitrile and water), and a detection wavelength where the compound has strong absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.999.

-

Sample Analysis: Inject the diluted sample replicates and record the peak areas.

-

Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the solubility (S) in the original undiluted solution using the following formula: S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

Safety, Handling, and Storage

As a substituted aniline, this compound must be handled with appropriate care. Aniline and its derivatives are classified as toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[17][18]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[19][20]

-

Ventilation: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[19]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct light.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

While specific quantitative solubility data for this compound is not prevalent in scientific literature, a strong predictive assessment can be made based on its molecular structure and comparison with analogous compounds. It is anticipated to be highly soluble in a wide array of common organic solvents, with the exception of highly nonpolar alkanes like hexane. For researchers requiring precise quantitative data for applications such as reaction optimization, formulation development, or pharmacokinetic modeling, the detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for its determination. Adherence to this protocol will yield accurate and reproducible solubility profiles, forming a solid foundation for further research and development.

References

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Kip, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyaniline. PubChem. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Measurement Techniques. Retrieved from [Link]

-

Global Safety Management, Inc. (2015). Safety Data Sheet. Retrieved from [Link]

-

University of Technology. (2021). Experimental No. (3) Solubility and solution. Retrieved from [Link]

-

Solubility of Things. (n.d.). o-Aminoethoxybenzene. Retrieved from [Link]

-

ResearchGate. (2025). Thermodynamic analysis of aniline adsorption on polyethylene terephthalate with polyethylene glycol. Retrieved from [Link]

-

PubMed. (n.d.). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Thermodynamics of molecular interactions in aniline + benzene mixtures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry: Xenobiotica. Retrieved from [Link]

-

Henan Tianfu Chemical Co.,Ltd. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

-

ResearchGate. (2025). Prediction of the aniline point temperature of pure hydrocarbon liquids and their mixtures from molecular structure. Retrieved from [Link]

-

PubMed. (2011). Kinetics and thermodynamic study of aniline adsorption by multi-walled carbon nanotubes from aqueous solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline, N,N-bis(2-chloroethyl)-p-butoxy-. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Structure-metabolism relationships of substituted anilines: Prediction of N-acetylation and N-oxanilic acid formation using computational chemistry | Request PDF. Retrieved from [Link]

-

ResearchGate. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Request PDF. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 4-Butoxyaniline | CAS 4344-55-2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline. PubChem. Retrieved from [Link]

Sources

- 1. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. education.com [education.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 13. chemscene.com [chemscene.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Butoxyaniline: CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyaniline, an aromatic amine, serves as a key intermediate in the synthesis of various organic compounds, finding utility in the development of pharmaceuticals, dyes, and specialty chemicals. Its molecular structure, featuring a butyl ether group ortho to the amino group on a benzene ring, imparts specific chemical properties that are leveraged in multi-step synthetic pathways. Understanding the unique identifier of this compound, its CAS number, and its comprehensive safety profile is paramount for ensuring its safe handling and effective application in research and development settings.

This guide provides a detailed overview of this compound, focusing on its Chemical Abstracts Service (CAS) number for unambiguous identification and a thorough examination of its safety and handling protocols. The information presented herein is synthesized from available safety data for this compound and its structurally related analogs, providing a robust framework for risk assessment and laboratory safety management.

Core Identification

For the precise identification of this compound, the following identifiers are critical:

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 4469-81-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₅NO | [5] |

| Molecular Weight | 165.23 g/mol | [4] |

| Synonyms | 2-Butoxy-phenylamine, o-butoxyaniline, 2-n-Butoxyaniline, 2-butoxybenzenamine | [1] |

Section 1: Hazard Identification and Classification

GHS Classification (Inferred)

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

Hazard Pictograms:

Caption: GHS Pictograms for this compound.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H332: Harmful if inhaled.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

Potential Health Effects:

The primary health concern associated with this compound, typical of many aniline derivatives, is its potential to cause methemoglobinemia .[6] Absorption through the skin, inhalation, or ingestion can lead to the oxidation of iron in hemoglobin, reducing the blood's ability to carry oxygen. This can result in cyanosis, a bluish discoloration of the skin, along with symptoms such as headache, dizziness, nausea, and in severe cases, respiratory distress and collapse.[6] The compound is also a notable irritant to the skin, eyes, and respiratory tract.[6]

Section 2: Toxicological Profile

Detailed toxicological studies specifically for this compound are limited. However, data from analogous compounds, such as 4-Butoxyaniline and the parent compound, aniline, provide valuable insights into its potential toxicity.

| Toxicological Data (for related compounds) | |

| 4-Butoxyaniline (CAS: 4344-55-2) | LD50 Oral (mouse): 500 mg/kg[6] |

| LD50 Oral (rabbit): 500 mg/kg[6] | |

| Aniline (CAS: 62-53-3) | LD50 Oral (rat): 250 mg/kg[7] |

| LD50 Dermal (rabbit): 820 mg/kg[7] | |

| LC50 Inhalation (mouse): 4 h - 248 ppm[7] |

Note: This data is for structurally related compounds and should be used as an estimation of the potential toxicity of this compound.

Carcinogenicity and Mutagenicity:

Aniline is classified by IARC as Group 3 (Not classifiable as to its carcinogenicity to humans) and by ACGIH as A3 (Confirmed animal carcinogen with unknown relevance to humans).[7] Furthermore, aniline is suspected of causing genetic defects.[8] Given these classifications for the parent compound, this compound should be handled as a potential carcinogen and mutagen, and exposure should be minimized.

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound to mitigate the risks of exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

Caption: Recommended Personal Protective Equipment Workflow.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not ingest or inhale the substance.[9]

-

Wash hands thoroughly after handling.[9]

-

Keep the container tightly closed when not in use.[9]

-

Avoid the formation of aerosols or mists.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

-

Protect from heat, sparks, and open flames.[7]

-

The material may be light-sensitive; store away from direct light.[7]

Section 4: Emergency Procedures

A clear and well-rehearsed emergency plan is critical when working with hazardous chemicals.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [6] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures

-

Evacuate Personnel: Keep unnecessary and unprotected personnel from entering the area.

-

Ensure Ventilation: Provide adequate ventilation to the area of the spill.

-

Personal Protection: Wear the appropriate personal protective equipment as outlined in Section 3.2.[7]

-

Containment and Cleanup: Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[6] Place the absorbed material into a closed container for disposal.[6]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[7]

Conclusion

This compound (CAS No. 4469-81-2) is a valuable chemical intermediate that requires careful and informed handling. While specific safety data is not exhaustively available, a thorough risk assessment based on its chemical structure and data from related aniline compounds provides a strong foundation for safe laboratory practices. Researchers, scientists, and drug development professionals must adhere to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide to minimize exposure and ensure a safe working environment.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

-

Global Safety Management, Inc. (2015). Safety Data Sheet: Aniline. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). Retrieved from [Link]

-

Banaee, S., & Que Hee, S. S. (2020). Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove. Industrial health, 58(3), 276–281. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Polyaniline. Retrieved from [Link]

-

Penta chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2025). Permeation of 2-Butoxyethanol Through Multiple Layers of a Disposable Nitrile Glove Material and a Single Layer of Microflex 93-260. Retrieved from [Link]

-

CDC Stacks. (n.d.). Permeation of Ethoxy- and Butoxy-Ethanols Through a Disposable Nitrile Glove. Retrieved from [Link]

-

PubChem. (n.d.). Aniline, N,N-bis(2-chloroethyl)-p-butoxy-. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 4469-81-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. carlroth.com [carlroth.com]

Synthesis of 2-Butoxyaniline derivatives

An In-Depth Technical Guide to the Synthesis of 2-Butoxyaniline Derivatives

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound and its derivatives. These compounds are valuable intermediates in the fields of medicinal chemistry, materials science, and agrochemicals.[1] This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will explore key synthetic strategies including the Williamson ether synthesis for O-alkylation, modern palladium-catalyzed Buchwald-Hartwig amination, and classical methods like nucleophilic aromatic substitution. The guide emphasizes mechanistic understanding, strategic selection of reagents, process optimization, and robust analytical characterization.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound scaffold is a privileged structure in modern organic synthesis. The presence of both a nucleophilic amino group and a lipophilic butoxy group on an aromatic ring provides a versatile platform for constructing complex molecules with tailored physicochemical properties. The ortho relationship between these two functionalities can induce specific conformational preferences and electronic effects, which are often crucial for biological activity. Consequently, this compound derivatives are integral components of numerous pharmaceutical agents, including kinase inhibitors and other targeted therapies.[2][3][4] The ability to efficiently and selectively synthesize a diverse range of these derivatives is therefore a critical capability in drug discovery and development programs.

This guide moves beyond simple procedural descriptions to explain the causality behind experimental choices, empowering the researcher to troubleshoot and adapt these methods for novel applications.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of a this compound derivative can be approached from several angles, primarily depending on the desired substitution pattern and the availability of starting materials. The two most fundamental disconnections involve either forming the C-O ether bond or the C-N amine bond at a key step.

Strategy 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ether linkages, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism.[5] In the context of this compound, this translates to the O-alkylation of 2-aminophenol.

The primary challenge in the alkylation of 2-aminophenol is achieving selective O-alkylation over the competing N-alkylation. The relative nucleophilicity of the hydroxyl and amino groups is pH-dependent. Under basic conditions, the phenoxide is formed, which is a potent oxygen nucleophile. However, the aniline nitrogen remains a competitive nucleophile.

To ensure high selectivity for O-alkylation, a common and effective strategy involves the transient protection of the amino group.[6][7] Inexpensive reagents like benzaldehyde can be used to form an imine, effectively masking the amine's nucleophilicity. Following the etherification step, the imine is easily hydrolyzed under acidic conditions to regenerate the free amine.[7]

Workflow for Selective O-Alkylation

Caption: Selective O-alkylation workflow using transient amine protection.

Part A: Protection of 2-Aminophenol

-

To a stirred solution of 2-aminophenol (1.0 eq) in methanol (approx. 2.5 M), add benzaldehyde (1.0 eq).

-

Stir the resulting solution at room temperature for 1 hour. The formation of the imine is typically rapid.

-

Remove the solvent under reduced pressure (in vacuo). The crude N-benzylideneaminophenol can often be used directly or recrystallized from ethanol if necessary.[7]

Part B: O-Alkylation

-

Dissolve the crude imine (1.0 eq) in acetone (approx. 0.1 M).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base, followed by 1-bromobutane (1.0 eq).

-

Heat the mixture to reflux and maintain for approximately 20-24 hours, monitoring the reaction by TLC or LC-MS.[7]

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude protected product.

Part C: Hydrolysis (Deprotection)

-

To the crude N-benzylidene-2-butoxyaniline, add a 10% aqueous solution of hydrochloric acid.

-

Stir the mixture vigorously. The hydrolysis can be performed at room temperature or with gentle heating to expedite the process.

-

Once the hydrolysis is complete, neutralize the solution with a base (e.g., NaOH or NaHCO₃) to a pH > 8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product via column chromatography on silica gel.

Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination

For substrates where a butoxy-substituted aryl halide is readily available, the Buchwald-Hartwig amination offers a powerful and versatile method for installing the amino group.[8] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods like the Goldberg reaction.[8][9]

The reaction proceeds via a catalytic cycle involving a Pd(0) species.[10] The key steps are:

-

Oxidative Addition: The aryl halide (e.g., 1-bromo-2-butoxybenzene) adds to the Pd(0) complex to form a Pd(II) species.

-

Amine Coordination & Deprotonation: The amine source coordinates to the Pd(II) complex, followed by deprotonation by a base (e.g., NaOtBu) to form a palladium amide complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]

The choice of ligand is critical for the success of the reaction. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are commonly employed to facilitate both the oxidative addition and the final reductive elimination steps.[8][11]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

-

To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Add the base (e.g., sodium tert-butoxide, 1.4 eq).

-

Seal the vessel and purge with an inert gas (Argon or Nitrogen).

-

Add the aryl halide (e.g., 1-bromo-2-butoxybenzene, 1.0 eq) and the amine source (e.g., benzophenone imine as an ammonia equivalent, 1.2 eq) dissolved in an anhydrous solvent (e.g., toluene or dioxane).[11][12]

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove palladium residues.

-

If an ammonia equivalent like benzophenone imine was used, the resulting imine must be hydrolyzed (typically with aqueous acid) to yield the primary aniline.

-

Purify the final product by column chromatography.

Synthesis of Key Derivatives

The true utility of the this compound core lies in its further functionalization. Standard electrophilic aromatic substitution reactions can be used, but the regiochemical outcome is dictated by the combined directing effects of the strongly activating -NH₂ and -O-butyl groups. Both are ortho, para-directing.

Synthesis of 2-Butoxy-5-nitroaniline

The introduction of a nitro group is a common transformation, as the nitro group itself is a versatile handle for further chemistry (e.g., reduction to an amine, displacement via SNAr).

-

Challenge: Direct nitration of this compound is problematic, as the strongly acidic conditions can protonate the aniline, and the aniline ring is susceptible to oxidation.

-

Solution: A common strategy is to perform the nitration on an N-protected precursor, such as 2-butoxyacetanilide. The acetamido group is less activating than the amine and protects it from oxidation. It remains an ortho, para-director. Since the position para to the acetamido group is occupied by the butoxy group, nitration is directed to the position ortho to the acetamido group (and meta to the butoxy group), yielding the 4-nitro isomer, or to the position para to the butoxy group, yielding the desired 5-nitro isomer. The steric bulk of the butoxy group can favor nitration at the less hindered 5-position. Subsequent hydrolysis of the amide furnishes the final product.

Synthesis of 2-Butoxy-4-chloroaniline

Chlorination can be achieved using various reagents. A mild approach is necessary to avoid over-reaction and oxidation.

-

Strategy: Similar to nitration, it is often advantageous to work with the N-acetylated derivative, 2-butoxyacetanilide.

-

Reagents: A common chlorinating agent is sulfuryl chloride (SO₂Cl₂) in a non-polar solvent. The reaction can then be worked up, and the acetyl group removed by acid or base hydrolysis to yield 2-butoxy-4-chloroaniline.[13][14]

Data Summary and Method Comparison

| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig Amination | Ullmann Condensation |

| Bond Formed | C-O (Ether) | C-N (Amine) | C-N or C-O |

| Key Reactants | 2-Aminophenol + Butyl Halide | Aryl Halide + Amine | Aryl Halide + Amine/Alcohol |

| Catalyst | None (Base-mediated) | Palladium / Phosphine Ligand | Copper (Stoichiometric or Catalytic) |

| Typical Conditions | Moderate (Reflux in Acetone/DMF) | Moderate to High (80-110 °C) | Harsh (Often >150-200 °C)[9] |

| Key Advantages | Cost-effective, simple procedure.[5] | Excellent functional group tolerance, broad scope.[8][12] | Alternative to Palladium catalysis. |

| Key Limitations | O- vs. N-alkylation selectivity must be controlled.[6] Prone to elimination with secondary/tertiary halides.[15] | Catalyst cost, sensitivity to air/moisture, ligand complexity.[12] | High temperatures, often requires activated aryl halides, lower yields.[9] |

Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques should be employed.

-

NMR Spectroscopy:

-

¹H NMR: Will confirm the presence of the butoxy chain (triplet around 0.9-1.0 ppm for CH₃, multiplets from 1.4-1.8 ppm for the internal CH₂ groups, and a triplet around 4.0 ppm for the O-CH₂). Aromatic protons will appear between 6.5-7.5 ppm, with splitting patterns indicative of the substitution. The -NH₂ protons often appear as a broad singlet.

-

¹³C NMR: Will show four distinct signals for the butyl group and six signals for the aromatic carbons (unless symmetry is present).

-

2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for definitively assigning proton and carbon signals and confirming the connectivity of the entire molecule, especially for more complex derivatives.[16][17]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition (via High-Resolution MS).

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands (typically two sharp peaks around 3350-3450 cm⁻¹) for the primary amine and C-O stretching for the ether linkage.

Conclusion